
Ethanethiol, 2-(di(2-butynyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-(di(2-butynyl)amino)- is an organosulfur compound with the molecular formula C10H15NS. This compound is characterized by the presence of a thiol group (-SH) and an amino group substituted with two butynyl groups. It is a colorless liquid with a distinct odor, commonly used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(di(2-butynyl)amino)- typically involves the reaction of ethanethiol with di(2-butynyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of ethanethiol, 2-(di(2-butynyl)amino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced equipment to ensure efficient production. The reaction is monitored and controlled to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethiol, 2-(di(2-butynyl)amino)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiols, amines.
Substitution: Various substituted amines and thiols.
Wissenschaftliche Forschungsanwendungen
Ethanethiol, 2-(di(2-butynyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethanethiol, 2-(di(2-butynyl)amino)- involves its interaction with molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The amino group can interact with various biological molecules, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanethiol: A simpler thiol compound with similar chemical properties.
2-(Butylamino)ethanethiol: Another thiol compound with an amino group, but with different substituents.
2-(Dimethylamino)ethanethiol: A thiol compound with a dimethylamino group.
Uniqueness
Ethanethiol, 2-(di(2-butynyl)amino)- is unique due to the presence of two butynyl groups on the amino moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar thiol compounds and influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
75606-38-1 |
|---|---|
Molekularformel |
C10H15NS |
Molekulargewicht |
181.30 g/mol |
IUPAC-Name |
2-[bis(but-2-ynyl)amino]ethanethiol |
InChI |
InChI=1S/C10H15NS/c1-3-5-7-11(9-10-12)8-6-4-2/h12H,7-10H2,1-2H3 |
InChI-Schlüssel |
LRXFPXRZILGPCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCN(CCS)CC#CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


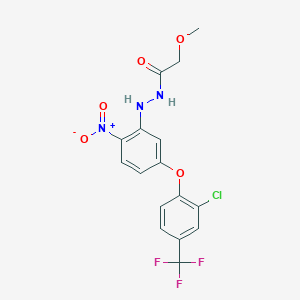

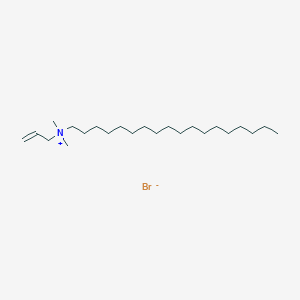
![5,5'-Diethyl-3,3'-dimethoxy[1,1'-biphenyl]-2,2'-diol](/img/structure/B14450302.png)

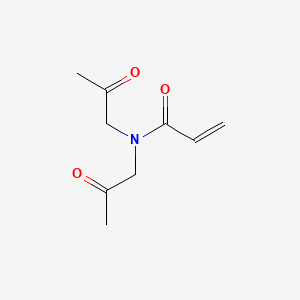


![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)
![Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-](/img/structure/B14450330.png)
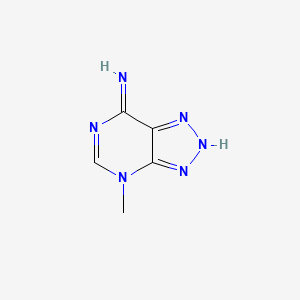
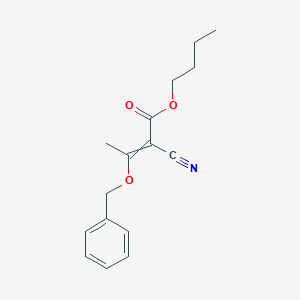
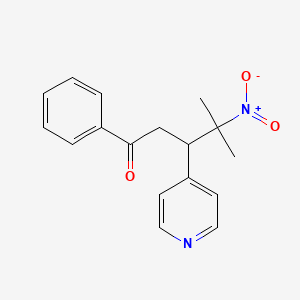
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
